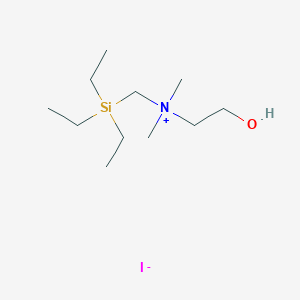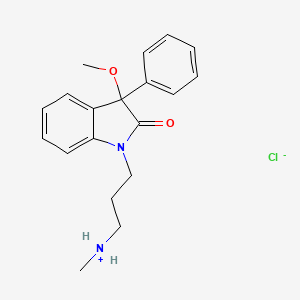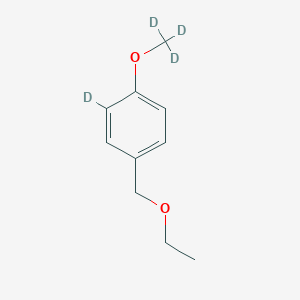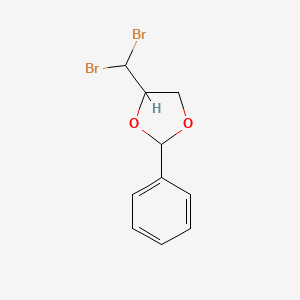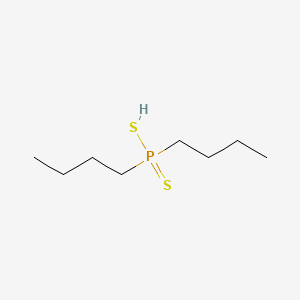
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) is a specialized chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds containing nitrogen atoms
Méthodes De Préparation
The synthesis of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) involves several steps, typically starting with the preparation of the piperazine ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Analyse Des Réactions Chimiques
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the piperazine ring can be replaced with other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) can be compared with other similar compounds, such as:
- 2,5-Piperazinedione, 3-ethyl-1-methyl-
- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-1-methyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) lies in its specific functional groups and their effects on its reactivity and applications .
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5?,6-/m0/s1 |
Clé InChI |
NJFKZURMUGDZGV-GDVGLLTNSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NC(C(=O)N1)CO |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





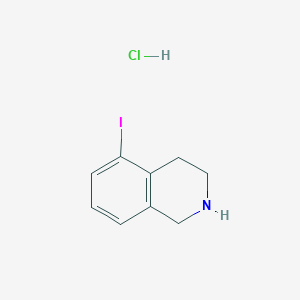
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
